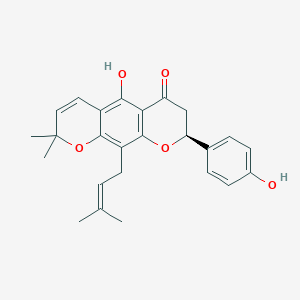
Lupinifolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lupinifolin is a natural product found in Eriosema tuberosum, Sophora tetraptera, and other organisms with data available.
Applications De Recherche Scientifique
Antibacterial Activity
Lupinifolin has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans.
- Mechanism of Action : Research indicates that this compound exerts its antibacterial effect by disrupting the bacterial cell membrane. Flow cytometry studies have shown that it increases cytoplasmic membrane permeability, leading to cell death in S. aureus at minimum inhibitory concentrations (MIC) of 8 µg/mL and minimum bactericidal concentrations (MBC) of 16 µg/mL .
- Efficacy Against Resistant Strains : In studies involving methicillin-resistant Staphylococcus aureus (MRSA), this compound has shown synergistic effects when combined with protein synthesis inhibitors like tetracycline, significantly reducing biofilm formation . The IC50 values for this compound and tetracycline were found to be 15.32 ± 5.98 µg/mL and 13.42 ± 5.90 µg/mL, respectively .
Antibiofilm Formation
The ability of this compound to inhibit biofilm formation is particularly relevant in treating chronic infections associated with biofilms.
- Biofilm Inhibition Studies : this compound has been reported to inhibit biofilm formation of S. mutans and S. aureus, suggesting its potential as a natural product-derived antibiofilm agent . This is critical given the challenges posed by biofilms in clinical settings, which often lead to persistent infections.
- Combination Therapy : The combination of this compound with other antibiotics has shown promise in enhancing antibacterial efficacy against biofilm-forming bacteria. For instance, when used with streptomycin, it exhibited a synergistic effect, indicating potential for combination therapies in clinical applications .
Drug Delivery Systems
Given the low oral bioavailability of this compound due to poor water solubility, researchers are exploring lipid-based nanocarriers to improve its gastrointestinal absorption.
- Nanocarrier Development : Studies have successfully developed various lipid nanocarriers for this compound, including solid lipid nanoparticles and nanoemulsions. These formulations aim to enhance the solubility and stability of this compound, thereby improving its therapeutic potential .
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C25H26O5 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
(8S)-5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)22(28)21-19(27)13-20(29-24(18)21)15-6-8-16(26)9-7-15/h5-9,11-12,20,26,28H,10,13H2,1-4H3/t20-/m0/s1 |
Clé InChI |
PDTJZCUQXSFLDW-FQEVSTJZSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C |
SMILES isomérique |
CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C |
Synonymes |
lupinifolin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















